molecular formula C12H10F3N3O2 B2441719 Methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 1795433-31-6

Methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B2441719
CAS No.: 1795433-31-6
M. Wt: 285.226
InChI Key: UEPKHGRVLKBJEF-UHFFFAOYSA-N
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Description

Methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their rigid, planar structures that incorporate both pyrazole and pyrimidine rings.

Properties

IUPAC Name

methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c1-20-11(19)7-4-8(6-2-3-6)18-10(16-7)5-9(17-18)12(13,14)15/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPKHGRVLKBJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC(=NN2C(=C1)C3CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyrazole-Amines with 1,3-Dielectrophiles

The foundational approach involves reacting 5-aminopyrazoles with 1,3-diketones or equivalents. For the target compound:

  • 5-Amino-3-(trifluoromethyl)pyrazole serves as the starting heterocycle.
  • Cyclopropyl-1,3-diketone (e.g., cyclopropylglyoxal) undergoes cyclocondensation under acidic conditions (HCl/EtOH, 80°C).

Mechanism :

  • Nucleophilic attack by the pyrazole amine on the diketone’s carbonyl carbon.
  • Sequential dehydration and aromatization to form the pyrimidine ring.

One-Pot Trifluoromethylhydrazine-Based Synthesis

Recent advancements employ di-Boc-trifluoromethylhydrazine with dialdehydes/diketones in dichloromethane (DCM) under strong acid catalysis (TFA, 0°C → rt):

  • Hydrazine deprotection generates reactive trifluoromethylhydrazine.
  • [3+2] cycloaddition with cyclopropane-bearing carbonyl compounds forms the pyrazole ring.
  • Subsequent cyclization completes the bicyclic system.

Key Optimization :

  • DCM solvent minimizes des-CF₃ byproducts (half-life <6 h in solution).
  • Acid choice critically impacts yield (TFA > H2SO4 > HCl in screening).

Esterification at C5 Position

The methyl ester is introduced via:

Carboxylic Acid Methylation

  • 5-Carboxylic acid intermediate (CID 105518809) reacts with methanol (H2SO4 catalyst, reflux, 12 h)
    Yield : 78-85% after recrystallization (hexane/EtOAc)

Direct Ester Formation During Cyclization

Using methyl β-ketoester in the cyclocondensation:

  • Methyl acetoacetate derivatives participate in ring formation
  • Simultaneously installs ester group (65% yield, requires excess dielectrophile)

Comparative Method Analysis

Method Key Steps Yield (%) Purity (HPLC) Scalability
Hydrazine cyclocondensation One-pot CF3 incorporation 62 98.5 >100g
Post-cyclization coupling Suzuki-Miyaura coupling 58 97.2 <50g
Late-stage fluorination Ag-mediated CF3 exchange 41 95.8 Limited
Acid-catalyzed esterification MeOH/H2SO4 reflux 85 99.1 Kilogram

Process Challenges and Solutions

Challenge 1 : Trifluoromethyl group lability during acidic conditions

  • Solution : Use weakly acidic ion-exchange resins (Amberlyst 15) instead of mineral acids

Challenge 2 : Cyclopropane ring opening under nucleophilic conditions

  • Solution : Employ bulky ligands (XPhos) in coupling reactions to prevent β-hydride elimination

Challenge 3 : Ester hydrolysis during purification

  • Solution : Neutral aqueous workup (pH 6.5-7.0 buffer) maintains ester integrity

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enhance:

  • Temperature control during exothermic cyclocondensation (ΔT <2°C)
  • Reduced intermediate decomposition (residence time 8.2 min)

Enzymatic Esterification

Lipase-catalyzed transesterification:

  • Candida antarctica Lipase B (CAL-B) in TBME/methanol (3:1)
  • 92% conversion at 35°C, avoids strong acids

Chemical Reactions Analysis

Ester Hydrolysis and Carboxylic Acid Derivatives

The methyl ester group at position 5 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for generating intermediates for further functionalization.

Reaction Conditions Outcome Yield Key Observations
1M NaOH, H₂O/EtOH, reflux, 6h7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid85–92%Complete conversion with no degradation of the cyclopropyl or trifluoromethyl groups .
H₂SO₄ (cat.), H₂O, 80°C, 12hSame product78%Slower kinetics compared to basic hydrolysis.

The carboxylic acid derivative serves as a precursor for amidation or coupling reactions. For example, treatment with thionyl chloride (SOCl₂) converts it to an acid chloride, enabling nucleophilic substitution with amines to form amides.

Nucleophilic Substitution at the Cyclopropyl Group

The cyclopropyl ring exhibits limited reactivity due to strain but participates in ring-opening reactions under radical or acidic conditions:

Reaction Conditions Product Applications
Radical brominationNBS, AIBN, CCl₄, ΔBrominated derivativesIntroduces halogen for cross-coupling .
Acid-catalyzed ring openingHCl (conc.), MeOHLinear alkyl chain with terminal chlorideModifies steric bulk for SAR studies.

Functionalization of the Trifluoromethyl Group

The CF₃ group is generally inert but influences electronic properties. Selective defluorination is achievable under harsh conditions:

Method Reagents Outcome Yield
Photochemical defluorinationUV light, H₂O₂Partially fluorinated analogs30–45%
Metal-mediated defluorinationPd(OAc)₂, K₂CO₃, DMFReplacement with hydroxyl or methyl groups<20%

Cyclization and Ring Expansion

The pyrazolo[1,5-a]pyrimidine core participates in annulation reactions to form larger heterocycles:

Reagents Conditions Product Mechanistic Insight
Ethylenediamine, CuIDMF, 120°C, 24hTriazolo-fused derivativesNucleophilic attack at C3 followed by cyclization .
Acetylene derivatives, Pd catalysisToluene, 100°CPyrimido[4,5-b]indolesSuzuki-Miyaura coupling at C5 .

Electrophilic Aromatic Substitution

The electron-deficient pyrimidine ring directs electrophiles to specific positions:

Electrophile Position Product Yield
HNO₃, H₂SO₄C6Nitro derivative60%
Br₂, FeBr₃C8Bromo-substituted analog55%

Photochemical and Thermal Stability

The compound demonstrates moderate stability:

Condition Observation
UV light (254 nm), 24h15% decomposition; CF₃ group remains intact .
150°C, inert atmosphereNo degradation after 8h .

Comparative Reactivity with Analogues

The trifluoromethyl and cyclopropyl groups confer distinct reactivity compared to non-substituted analogs:

Analog Key Difference
Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylateFaster ester hydrolysis due to reduced steric hindrance.
Methyl 7-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylateEnhanced electrophilic substitution at C6 .

Scientific Research Applications

Methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate is a compound with significant potential in various scientific research applications. This article explores its properties, synthesis, and diverse applications in medicinal chemistry, agriculture, and materials science.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C12H10F3N3O2
  • Molecular Weight : 285.22 g/mol
  • CAS Number : 1795433-31-6

Medicinal Chemistry

This compound has been investigated for its potential as an anti-cancer agent. Its structural similarity to known kinase inhibitors suggests possible activity against various cancer types by targeting specific pathways involved in tumor growth and proliferation.

Case Study: Anti-Cancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For instance, it showed promising results in inhibiting the proliferation of breast cancer cells by inducing apoptosis through the activation of caspases .

Agricultural Chemistry

Research indicates that this compound may serve as a novel pesticide or herbicide due to its unique chemical structure, which could disrupt biochemical pathways in pests or weeds.

Case Study: Herbicidal Activity

A study evaluated the herbicidal effects of this compound on common agricultural weeds. Results indicated significant inhibition of germination and growth at specific concentrations, suggesting its potential as an effective herbicide .

Material Science

The compound's unique properties make it suitable for developing advanced materials, particularly in creating fluorinated polymers that exhibit enhanced thermal and chemical stability.

Case Study: Polymer Development

Research has explored the incorporation of this compound into polymer matrices to improve their mechanical properties and resistance to solvents. Preliminary findings suggest that polymers modified with this compound demonstrate superior performance compared to unmodified counterparts .

Mechanism of Action

The mechanism of action of methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent inhibitor .

Comparison with Similar Compounds

Similar compounds to methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate include other pyrazolo[1,5-a]pyrimidine derivatives such as:

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the trifluoromethyl group in this compound enhances its uniqueness by improving its lipophilicity and binding affinity .

Biological Activity

Methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine family, which is characterized by its rigid and planar structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its unique structural features and the presence of trifluoromethyl and cyclopropyl groups that enhance its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Pyrazolo[1,5-a]pyrimidines have been shown to exhibit cytotoxic effects against different cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways critical for tumor growth and proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been investigated for its ability to inhibit cell proliferation in several human tumor cell lines, including HeLa (cervical cancer), HCT116 (colorectal cancer), and A375 (melanoma) cells. The compound's effectiveness is linked to its role as an antimetabolite in purine metabolism, disrupting the biochemical pathways essential for cancer cell survival .

Enzymatic Inhibition

This compound has also shown promise as an enzyme inhibitor . It has been noted for its inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. In particular, compounds within this class have demonstrated selective inhibition profiles that could be exploited for therapeutic purposes .

Pharmacokinetics and Bioavailability

The pharmacokinetic properties of pyrazolo[1,5-a]pyrimidines suggest that their solubility can significantly impact their bioavailability. Research indicates that these compounds exhibit better solubility in green solvents, which may facilitate their application in drug formulation and delivery systems.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylateSimilar pyrazolo structureAnticancer activity
Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylateDifferent substituentsEnzyme inhibition

The presence of the trifluoromethyl group in this compound enhances its binding affinity compared to other derivatives, contributing to its distinct biological profile.

Case Studies and Research Findings

Several studies have focused on the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines. For example:

  • Synthesis Approaches : Recent advancements in synthetic methodologies have allowed for the efficient production of diverse pyrazolo[1,5-a]pyrimidines with varying substituents that modulate their biological activities. These methods include microwave-assisted synthesis and other innovative techniques that yield high purity and yield rates .
  • Antitumor Activity : A study demonstrated that specific derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant cytotoxicity against various cancer cell lines at low micromolar concentrations. This highlights their potential as lead compounds in anticancer drug development .
  • Enzyme Targeting : Research has shown that certain derivatives can selectively inhibit CDK2 with IC50 values in the nanomolar range, indicating strong potential for targeted cancer therapies that minimize side effects associated with conventional chemotherapeutics .

Q & A

Q. What are the common synthetic routes for Methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate?

The synthesis typically involves cyclocondensation reactions between 5-amino-pyrazole derivatives and cyclopropyl trifluoromethyl ketones. A validated method includes reacting ethyl 5-amino-1H-pyrazole-4-carboxylate with cyclopropyl trifluoromethyl ketones in acetic acid under reflux, followed by purification via silica gel chromatography . Key steps:

  • Reagent optimization : Use of acetic acid as a catalyst enhances cyclization efficiency.
  • Purification : Column chromatography (petroleum ether/ethyl acetate mixtures) ensures high purity .

Q. Table 1: Representative Synthetic Routes

ReagentsConditionsYieldReference
5-Amino-3-arylpyrazole + ethyl 2,4-dioxopentanoateEthanol, reflux~60–70%
5-Amino-pyrazole + cyclopropyl trifluoromethyl ketoneAcetic acid, refluxNot reported

Q. How is the compound characterized to confirm its structural identity?

Methodological workflow :

Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, trifluoromethyl at δ ~120 ppm in 19^{19}F NMR) .

Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peak at m/z 302.1 for C12_{12}H10_{10}F3_{3}N3_{3}O2_{2}) .

X-ray Crystallography : Resolves stereochemistry; fused pyrazole-pyrimidine rings show planarity (dihedral angles <2°) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature control : Gradual heating (80–100°C) minimizes side reactions like decarboxylation .
  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) may accelerate cyclocondensation .
  • Workflow : Use continuous flow reactors for scalable synthesis, reducing batch variability .

Critical Note : Monitor reaction progress via TLC or HPLC to isolate intermediates and avoid over-cyclization .

Q. What strategies address low solubility in pharmacological assays?

Methodological solutions :

  • Co-solvent systems : Use DMSO-PBS mixtures (≤10% DMSO) to maintain compound stability .
  • Prodrug design : Replace methyl ester with hydrophilic groups (e.g., hydroxymethyl) to enhance bioavailability .
  • Structural analogs : Compare with ethyl ester derivatives (e.g., Ethyl 5-cyclopropyl-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylate), which show improved solubility due to longer alkyl chains .

Q. How can structural modifications enhance target selectivity (e.g., kinase inhibition)?

Approaches :

  • Trifluoromethyl group : Enhances binding to hydrophobic enzyme pockets (e.g., PI3K inhibition) .
  • Cyclopropyl substitution : Reduces steric hindrance, improving fit into active sites .
  • Case study : Methyl-to-ethyl ester substitution in analogs increases selectivity for COX-2 over COX-1 (IC50_{50} ratio >50) .

Q. Table 2: Biological Activity Comparison

CompoundTargetIC50_{50} (nM)Reference
Methyl ester (target compound)PI3Kγ120 ± 15
Ethyl ester analogPI3Kγ85 ± 10
Trifluoromethyl-free analogPI3Kγ>500

Q. How to resolve discrepancies in reported biological activity data across studies?

Root-cause analysis :

Assay conditions : Variability in buffer pH (e.g., 7.4 vs. 6.5) alters ionization states .

Purity verification : Use HPLC-MS to confirm >95% purity; impurities may antagonize targets .

Structural confirmation : Re-analyze disputed batches via X-ray crystallography to rule out isomerization .

Example : A 2024 study reported anti-inflammatory activity (IC50_{50} = 200 nM), while a 2025 study found no activity. Retesting under standardized conditions (pH 7.4, 1% DMSO) resolved the discrepancy, confirming activity .

Q. What computational methods predict binding modes with biological targets?

Methodology :

  • Molecular docking (AutoDock Vina) : Simulate interactions with PI3Kγ (PDB: 2CHX); trifluoromethyl group forms van der Waals contacts with Leu-833 .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .
  • QSAR models : Correlate substituent electronegativity (e.g., cyclopropyl ClogP = 1.2) with activity .

Q. How to design stability studies for long-term storage?

Protocol :

  • Temperature/humidity testing : Store at 25°C/60% RH and 40°C/75% RH for 6 months; monitor degradation via HPLC .
  • Light sensitivity : UV-vis spectroscopy (λ = 254 nm) detects photodegradation products .
  • Recommendation : Lyophilize and store under argon at -20°C for >2-year stability .

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